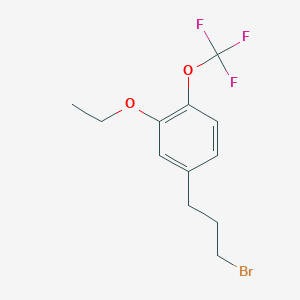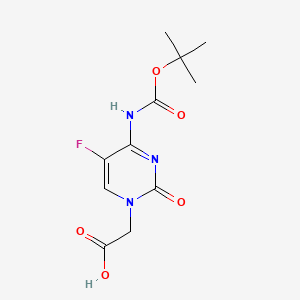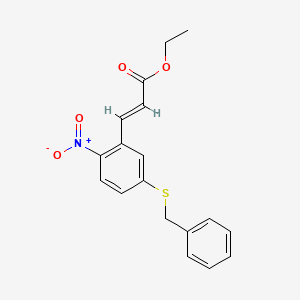
1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromopropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of ethoxy and trifluoromethoxy groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as distillation or recrystallization to obtain high-purity products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Aromatic Substitution:
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various acids and bases. Reaction conditions may involve elevated temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a corresponding ketone or aldehyde.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The ethoxy and trifluoromethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Lacks the ethoxy group but shares similar reactivity and applications.
1-(3-Bromopropyl)-3-ethoxybenzene: Lacks the trifluoromethoxy group but has similar synthetic routes and uses.
1-(3-Bromopropyl)-4-(trifluoromethoxy)benzene: Differs in the position of the substituents but exhibits comparable chemical behavior.
Uniqueness
1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C12H14BrF3O2 |
|---|---|
Peso molecular |
327.14 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-2-ethoxy-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O2/c1-2-17-11-8-9(4-3-7-13)5-6-10(11)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
ZXSYAWPIRRNDSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CCCBr)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)

![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)

![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)



